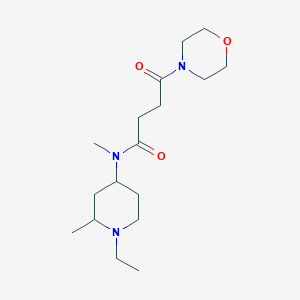
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a morpholine ring, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide typically involves multiple steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-ethyl-2-methylpiperidine, the ring can be formed using cyclization agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).
-
Introduction of the Morpholine Ring: : The morpholine ring is introduced via nucleophilic substitution reactions. A common method involves reacting 4-chlorobutanoyl chloride with morpholine in the presence of a base such as triethylamine (Et₃N) to form the morpholinyl butanamide intermediate.
-
Coupling Reactions: : The final step involves coupling the piperidine and morpholine intermediates. This can be achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl group in the butanamide backbone, converting it to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring. Halogenated reagents like bromoethane can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH₄ in methanol (MeOH) at 0°C.
Substitution: Bromoethane in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethyl-substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known neurotransmitter analogs.
-
Biology: : The compound is used in studies involving receptor binding and signal transduction pathways, helping to elucidate mechanisms of action for various biological processes.
-
Industrial Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, altering the receptor’s conformation and affecting downstream signaling pathways. This modulation can result in either agonistic or antagonistic effects, depending on the receptor type and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-oxobutanamide: Lacks the morpholine ring, potentially altering its pharmacological profile.
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-ylbutanamide: Similar structure but without the oxo group, which may affect its reactivity and binding affinity.
Uniqueness
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide is unique due to the presence of both the piperidine and morpholine rings, along with the oxobutanamide backbone. This combination of structural features contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-4-19-8-7-15(13-14(19)2)18(3)16(21)5-6-17(22)20-9-11-23-12-10-20/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXONYFSUIMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1C)N(C)C(=O)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B6753414.png)
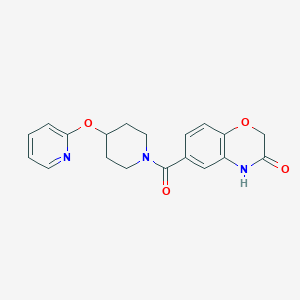
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone](/img/structure/B6753424.png)
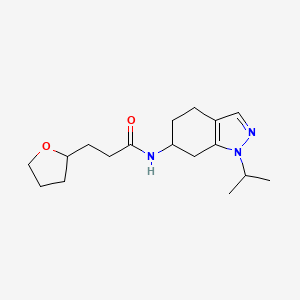
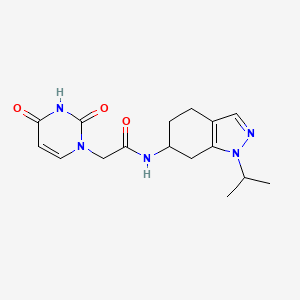
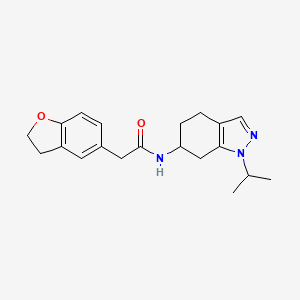
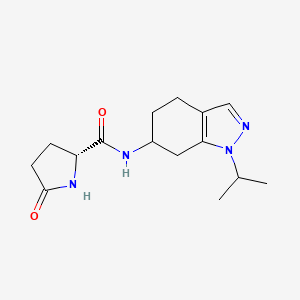
![N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6753457.png)
![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide](/img/structure/B6753460.png)
![1-[4-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B6753468.png)
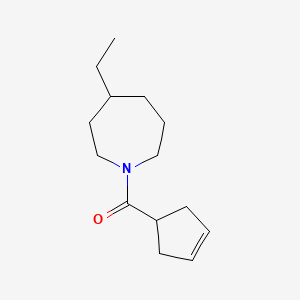
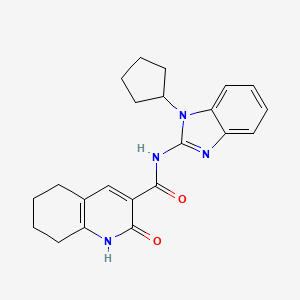
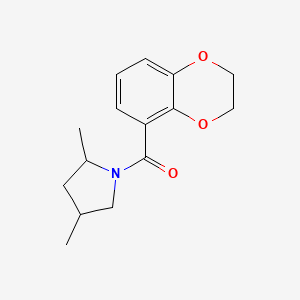
![N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide](/img/structure/B6753482.png)
